molecular formula C17H14ClN3O2 B11329316 4-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

4-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B11329316
M. Wt: 327.8 g/mol
InChI Key: JOHZCPORRZXTED-UHFFFAOYSA-N
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Description

4-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a chemical compound with a complex structure that includes a benzamide core substituted with a 4-chloro group and a 1,2,5-oxadiazole ring

Preparation Methods

The synthesis of 4-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the 1,2,5-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydroxylamine to form an amidoxime, which is then cyclized to form the oxadiazole ring.

    Substitution on the benzamide core: The benzamide core can be synthesized by reacting 4-chlorobenzoyl chloride with 3,4-dimethylaniline in the presence of a base such as triethylamine.

    Coupling of the two fragments: The final step involves coupling the oxadiazole ring with the substituted benzamide core under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to produce larger quantities of the compound.

Chemical Reactions Analysis

4-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group on the benzamide core can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide can be compared with other similar compounds, such as:

    4-chloro-N-(3,4-dimethylphenyl)benzamide: This compound lacks the oxadiazole ring and may have different chemical and biological properties.

    4-chloro-N-(3,4-dimethylphenyl)-1,2,5-thiadiazol-3-yl]benzamide: This compound contains a thiadiazole ring instead of an oxadiazole ring, which may affect its reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxadiazole ring, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H14ClN3O2

Molecular Weight

327.8 g/mol

IUPAC Name

4-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C17H14ClN3O2/c1-10-3-4-13(9-11(10)2)15-16(21-23-20-15)19-17(22)12-5-7-14(18)8-6-12/h3-9H,1-2H3,(H,19,21,22)

InChI Key

JOHZCPORRZXTED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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